Home > Products > Screening Compounds P102007 > N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide -

N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide

Catalog Number: EVT-3973439
CAS Number:
Molecular Formula: C11H15N3O2S
Molecular Weight: 253.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N'-(3-Allyl-2-hydroxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides (5)

Compound Description: This series of compounds, particularly compound 5l, exhibited significant cytotoxicity against various cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). [] These compounds are structurally designed around modifications to the quinazolin-4(3H)-one moiety. [] Compound 5l showed greater potency compared to 5-fluorouracil and PAC-1 (procaspase-activating compound). [] Mechanistically, 5l acts as an allosteric inhibitor of procaspase-3 by chelating the inhibitory zinc ion. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide

Compound Description: This compound exhibited 1.5-fold higher antioxidant ability than butylated hydroxytoluene. [] The structure contains a 1,2,4-triazole ring, a thioether linker, and a hydrazone moiety. []

(E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide

Compound Description: This compound represents a simple benzylidenehydrazide derivative. []

(E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine

Compound Description: This is another benzylidenehydrazide derivative included in the study. []

N-[3-mercapto-5-(4-nitrophenyl)-1,2,4-triazole-4-yl] cyclic imides (9-14)

Compound Description: This series of compounds, synthesized from 3-mercapto-4-amino-5-(4-nitrophenyl)-1,2,4-triazole, demonstrated good antimicrobial activity. [, ] The compounds feature various cyclic imide moieties linked to the triazole ring. [, ]

N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: This compound displayed notable cytotoxicity, particularly against a melanoma cell line (IGR39). [] It showed activity in 3D cell cultures and inhibited cancer cell migration. []

N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: This compound demonstrated cytotoxic activity, particularly against melanoma cells (IGR39), and showed activity in 3D cell cultures. []

N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: This compound showed cytotoxic activity against melanoma cells (IGR39) and exhibited activity in 3D cell cultures. []

N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Compound Description: This compound demonstrated an inhibitory effect on cancer cell migration and exhibited some selectivity towards cancer cells compared to normal cells. []

3-((1H-benzo[d][1,2,3]triazole-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione (BPT)

Compound Description: This compound demonstrated potential antibacterial activity in docking studies. [] It was synthesized from 2-(2-(1H-benzo[d][1,2,3]triazole-1-yl)acetyl)-N-phenylethyl hydrazinecarbothioamide. []

3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one (3)

Compound Description: Synthesized from 2-(pyridine-2-ylamino)acetohydrazide, this compound showed significant antimicrobial activity in vitro against various bacteria. []

1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione (4)

Compound Description: This compound, synthesized from 2-(pyridine-2-ylamino)acetohydrazide, exhibited significant antimicrobial activity against various bacteria. []

N'-Arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides (6a-j)

Compound Description: This series of compounds exhibited both Type II diabetes inhibitory activity and antimicrobial activity. [] Compound 6i demonstrated significant Type II diabetes inhibitory activity, comparable to the standard drug acarbose. [] Several compounds within the series showed remarkable antibacterial activity against various strains. []

N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (1)

Compound Description: This compound showed strong urease inhibitory activity with an IC50 value of 8.4 μM. [] It features a benzylidene group, an acetohydrazide core, and a 4-nitrophenoxy substituent. []

N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (2)

Compound Description: This compound displayed strong urease inhibitory activity with an IC50 value of 20.2 μM. [] It shares the same core structure as compound 14 but differs in the substitution pattern on the benzylidene ring. []

2-(4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)-N′-(2-hydroxybenzylidene)-acetohydrazide (A5)

Compound Description: This compound exhibited excellent neuritogenic activity in mouse neuroblastoma (Neuro-2a) cells. [] It induced neurite outgrowth via the PI3K/Akt and MEK-ERK signaling pathways. []

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides (5)

Compound Description: This series of compounds exhibited significant cytotoxicity against various cancer cell lines, with compound 5e emerging as a potential lead compound. [] They act as potent small molecules activating procaspase-3. []

N′-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity and molecular docking studies. []

1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity and molecular docking studies. []

(Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds (6a–o)

Compound Description: This series of compounds exhibited mild to moderate cytotoxic activity against both K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. [] These compounds were synthesized through a multi-step process involving the formation of a quinazolinone derivative, followed by the incorporation of a thiazolidinone ring, and finally, a Knoevenagel condensation with various aldehydes. []

N''-((3-(hydroxyimino)butan-2-ylidene)-2-(phenylamino)acetohydrazide

Compound Description: This compound, acting as a ligand, formed metal complexes with various metal ions. [] The ligand and its metal complexes demonstrated antimicrobial activities. []

N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives

Compound Description: This series of compounds was designed and synthesized as potential antimicrobial agents. [] They incorporate a quinazolinone ring system linked to the acetohydrazide core. []

N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides Derivatives

Compound Description: This series of pyridine derivatives was synthesized and evaluated for antibacterial and antifungal activities. []

2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides (2a–c)

Compound Description: These compounds, synthesized from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, were evaluated for their lipase and α-glucosidase inhibition activities. []

5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones (3a–c)

Compound Description: Synthesized from 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides, these compounds were evaluated for their lipase and α-glucosidase inhibition activities. []

5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-1,3,4-oxadiazole-2-thione (5)

Compound Description: This compound, derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, was evaluated for its lipase and α-glucosidase inhibition activities. []

Mannich bases (4a–f and 6a–b)

Compound Description: These compounds were synthesized from 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-1,3,4-oxadiazole-2-thione via aminomethylation. [] They were screened for their lipase and α-glucosidase inhibition. []

2-[(5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide ylidene derivatives

Compound Description: This series of compounds was synthesized and assessed for antimicrobial and antifungal activities. [] The compounds in this series incorporate an adamantane moiety attached to a 1,2,4-triazole ring, which is further linked to an acetohydrazide core through a thioether bond. []

2-(5,5-Dioxido-3-phenylpyrazolo[4,3-c][1,2]benzothiazin-4(2H)-yl)-N′-[(3-nitrophenyl)methylidene]acetohydrazide

Compound Description: This compound is a potent anti-HIV-1 agent. [] It contains a benzothiazine ring system fused to a pyrazole ring. []

(E-2-chloro-N-(3-hydroxy-5-hydroxymethyl)-2-methylpyridin-4-yl)methylene)acetohydrazide

Compound Description: This compound is a derivative of pyridoxal and was used as a ligand to synthesize metal complexes. [, ]

(Z)-N′-(3-Ethyl-4-oxo­thia­zolidin-2-yl­idene)-2-[6-(4-meth­oxy­phen­yl)imidazo[2,1-b]thia­zol-3-yl]aceto­hydrazide

Compound Description: The crystal structure of this compound has been reported, highlighting the presence of various intermolecular interactions. []

N′-[(1Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]-2-[(4-methylphenyl)sulfanyl]acetohydrazide

Compound Description: The crystal structure of this compound has been reported, highlighting the presence of intermolecular interactions and its conformational features. []

N′-Benzyl­idene-2-({5-[(4-chloro­phen­oxy)meth­yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfan­yl)aceto­hydrazide hemihydrate

Compound Description: The crystal structure of this compound has been reported, revealing the presence of multiple independent molecules in the asymmetric unit and an extensive hydrogen-bonding network. []

Complexes constructed by N′-(pyridin-2-ylmethylene)-2-(1H-1,2,4-triazol-1-yl)acetohydrazide

Compound Description: Two new binuclear complexes, Cd2(HL)2(NO3)4 · (CH3OH)2 and Cu2(L)2(ClO4)2, were synthesized using N′-(pyridin-2-ylmethylene)-2-(1H-1,2,4-triazol-1-yl)acetohydrazide as a ligand. [] These complexes exhibited fluorescence properties. []

2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide

Compound Description: This pyridazine derivative was synthesized as a potential anticancer agent. []

2-(4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide

Compound Description: This pyridazine derivative was synthesized as a potential anticancer agent. []

N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides (8a-m)

Compound Description: This series of compounds was synthesized and evaluated for antibacterial, antifungal, and lipoxygenase inhibitory activities. []

4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (5)

Compound Description: This compound showed moderate acetylcholinesterase and α-glucosidase inhibitory activities. [] The crystal structure of the compound was resolved, and DFT calculations were performed. []

Properties

Product Name

N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide

IUPAC Name

N-[(E)-furan-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

InChI

InChI=1S/C11H15N3O2S/c15-11(8-14-2-5-17-6-3-14)13-12-7-10-1-4-16-9-10/h1,4,7,9H,2-3,5-6,8H2,(H,13,15)/b12-7+

InChI Key

KVIILCDVJWQDHX-KPKJPENVSA-N

SMILES

C1CSCCN1CC(=O)NN=CC2=COC=C2

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=COC=C2

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=COC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.